molecular formula C17H26N2O8 B12092098 N-T-Boc-B-T-butyl-L-aspartic acid N-

N-T-Boc-B-T-butyl-L-aspartic acid N-

Cat. No.: B12092098
M. Wt: 386.4 g/mol
InChI Key: PIITZDSTZQZNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-T-Boc-B-T-butyl-L-aspartic acid N-: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-T-Boc-B-T-butyl-L-aspartic acid N- typically involves the protection of the amino group of L-aspartic acid with a tert-butyloxycarbonyl group. This is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or anhydrous medium, and the Boc group is added to the amino group under mild conditions .

Industrial Production Methods: Industrial production of N-T-Boc-B-T-butyl-L-aspartic acid N- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of N-T-Boc-B-T-butyl-L-aspartic acid N- primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: N-T-Boc-B-T-butyl-L-aspartic acid N- is unique due to its specific protecting group and its application in the synthesis of complex molecules. The Boc group provides stability and selectivity, making it a preferred choice in organic synthesis .

Properties

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIITZDSTZQZNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.